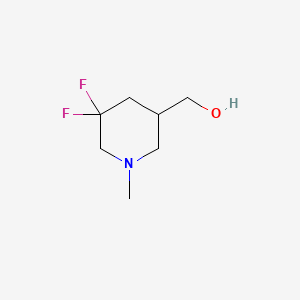![molecular formula C16H18N4O B14771153 2-amino-5-ethenyl-7-(1-phenylethyl)-3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14771153.png)
2-amino-5-ethenyl-7-(1-phenylethyl)-3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-5-ethenyl-7-(1-phenylethyl)-3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes an amino group, an ethenyl group, and a phenylethyl group attached to a pyrrolopyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-ethenyl-7-(1-phenylethyl)-3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at 60°C . This reaction leads to the formation of two carbon–carbon bonds and one carbon–nitrogen bond in a single synthetic step.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.
化学反应分析
Types of Reactions
2-amino-5-ethenyl-7-(1-phenylethyl)-3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and ethenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidines, oxo derivatives, and reduced forms of the compound
科学研究应用
2-amino-5-ethenyl-7-(1-phenylethyl)-3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties, such as conductivity and fluorescence.
Biological Research: The compound is used in biological research to study its effects on cellular processes and its potential as a molecular probe.
作用机制
The mechanism of action of 2-amino-5-ethenyl-7-(1-phenylethyl)-3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Similar compounds to 2-amino-5-ethenyl-7-(1-phenylethyl)-3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-one include:
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds have a similar pyrimidine core and are studied for their potential as PARP-1 inhibitors.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds exhibit a range of biological activities, including antiproliferative and antimicrobial properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethenyl and phenylethyl groups enhances its ability to interact with biological targets, making it a valuable compound for further research and development.
属性
分子式 |
C16H18N4O |
|---|---|
分子量 |
282.34 g/mol |
IUPAC 名称 |
2-amino-5-ethenyl-7-(1-phenylethyl)-5,6-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H18N4O/c1-3-11-9-20(10(2)12-7-5-4-6-8-12)14-13(11)15(21)19-16(17)18-14/h3-8,10-11H,1,9H2,2H3,(H3,17,18,19,21) |
InChI 键 |
JRBFAAZMTUCNJA-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)N2CC(C3=C2N=C(NC3=O)N)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


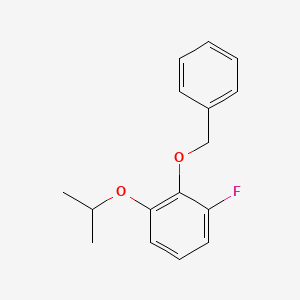
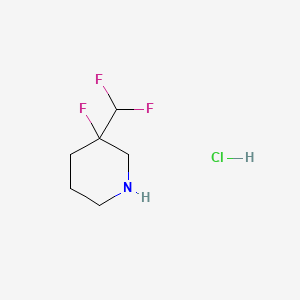
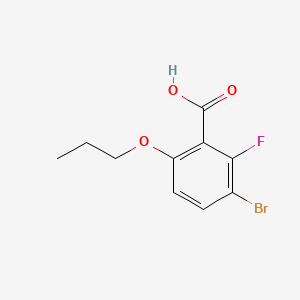
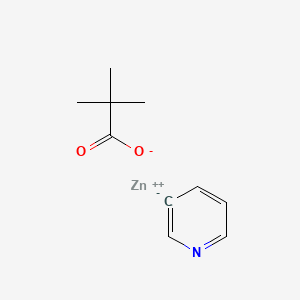
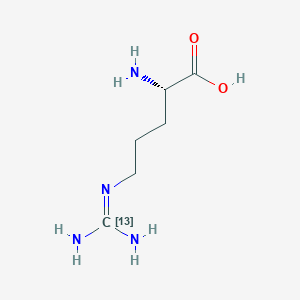

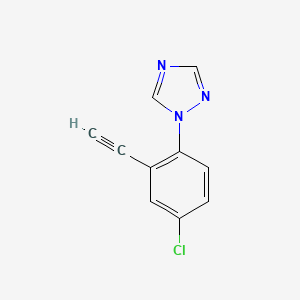
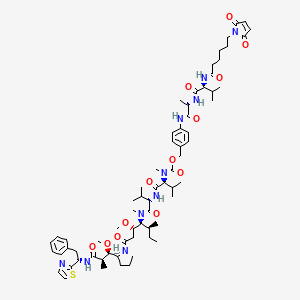
![14-Nitro-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11(16),12,14-pentaene;tetrafluoroborate](/img/structure/B14771140.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14771141.png)


